4-(7-Azaspiro[3.5]nonan-1-yl)morpholine
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Overview
Description
4-(7-Azaspiro[35]nonan-1-yl)morpholine is a spirocyclic compound featuring a unique structural motif that combines a morpholine ring with a spiro-fused azaspiro[35]nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine typically involves the formation of the spirocyclic core followed by the introduction of the morpholine ring. One common method starts with the cyclization of appropriate precursors to form the azaspiro[3.5]nonane core. This can be achieved through a series of steps including nucleophilic substitution and cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions using morpholine as a nucleophile .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and optimized reaction conditions to enhance efficiency and reduce costs. Key steps include the use of robust catalysts and reagents that facilitate the formation of the spirocyclic structure and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
4-(7-Azaspiro[3.5]nonan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
4-(7-Azaspiro[3.5]nonan-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule that can interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. This compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Azaspiro[3.5]nonan-2-yl)morpholine
- 4-(7-Azaspiro[3.5]nonan-3-yl)morpholine
Uniqueness
4-(7-Azaspiro[3.5]nonan-1-yl)morpholine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness can translate into different biological activities and applications compared to its analogs. The position of the morpholine ring in the spirocyclic system can significantly influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H22N2O |
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Molecular Weight |
210.32 g/mol |
IUPAC Name |
4-(7-azaspiro[3.5]nonan-3-yl)morpholine |
InChI |
InChI=1S/C12H22N2O/c1-2-12(3-5-13-6-4-12)11(1)14-7-9-15-10-8-14/h11,13H,1-10H2 |
InChI Key |
ATXFCKCEPLUCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1N3CCOCC3)CCNCC2 |
Origin of Product |
United States |
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